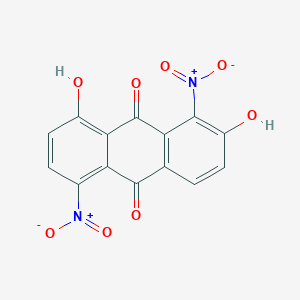
4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable alcohol under dehydrating conditions. One common method is the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with 1-methylheptanol in the presence of a dehydrating agent such as toluene or xylene. The reaction is usually carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The boron atom can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents such as halogens, alkyl halides, or organometallic compounds. These reactions are usually conducted under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and various substituted organoboron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced properties for various industrial applications.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules through the boron atom. The boron atom can interact with nucleophiles, electrophiles, and other reactive species, facilitating various chemical transformations. In biological systems, the compound can target specific molecular pathways and enzymes, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-butyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(1-methylheptyl)-1,3,2-dioxaborolane is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This compound’s structure allows for unique reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis and various scientific applications. Its ability to form stable complexes and participate in diverse chemical transformations sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C14H29BO2 |
|---|---|
Molekulargewicht |
240.19 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-octan-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H29BO2/c1-7-8-9-10-11-12(2)15-16-13(3,4)14(5,6)17-15/h12H,7-11H2,1-6H3 |
InChI-Schlüssel |
GHWOAHGGMYAYEI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)
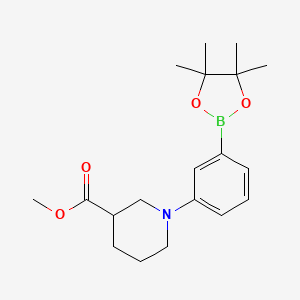
![1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone](/img/structure/B13993163.png)
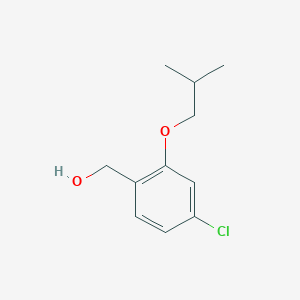
![3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol](/img/structure/B13993190.png)
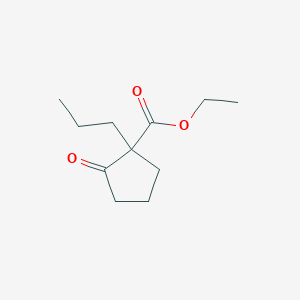
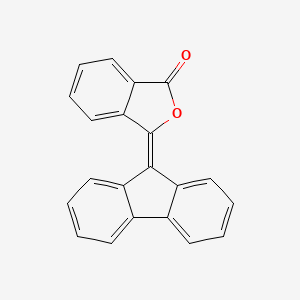
![5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone](/img/structure/B13993206.png)
![2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate](/img/structure/B13993215.png)
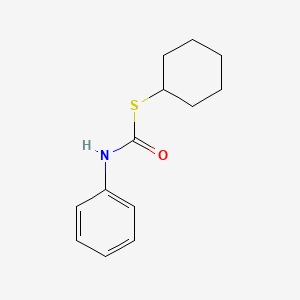
![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one](/img/structure/B13993226.png)
